2-(4-Bromo-2,6-dimethylphenoxy)tetrahydro-2H-pyran
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Overview
Description
2-(4-Bromo-2,6-dimethylphenoxy)tetrahydro-2H-pyran is an organic compound that features a tetrahydropyran ring substituted with a brominated dimethylphenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromo-2,6-dimethylphenoxy)tetrahydro-2H-pyran typically involves the reaction of 4-bromo-2,6-dimethylphenol with tetrahydropyran in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common bases used in this reaction include potassium carbonate or sodium hydroxide. The reaction mixture is usually heated to facilitate the formation of the ether linkage between the phenol and tetrahydropyran .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and solvents that enhance the reaction rate and selectivity is also common. The product is typically purified through distillation or recrystallization to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromo-2,6-dimethylphenoxy)tetrahydro-2H-pyran can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of azides, thiols, or amines.
Oxidation: Formation of alcohols, ketones, or carboxylic acids.
Reduction: Formation of the corresponding hydrocarbon.
Scientific Research Applications
2-(4-Bromo-2,6-dimethylphenoxy)tetrahydro-2H-pyran has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development, particularly as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-Bromo-2,6-dimethylphenoxy)tetrahydro-2H-pyran involves its interaction with specific molecular targets, depending on its application. For instance, in medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The bromine atom and the tetrahydropyran ring play crucial roles in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
2-(4-Bromophenoxy)tetrahydro-2H-pyran: Lacks the dimethyl groups, which may affect its reactivity and applications.
4-(2-Bromo-4-nitrophenoxy)tetrahydro-2H-pyran: Contains a nitro group, which introduces different electronic properties and reactivity.
2-(2-Bromoethoxy)tetrahydro-2H-pyran: Features an ethoxy group instead of a dimethylphenoxy group, altering its chemical behavior.
Uniqueness
2-(4-Bromo-2,6-dimethylphenoxy)tetrahydro-2H-pyran is unique due to the presence of both bromine and dimethyl groups, which confer distinct steric and electronic properties. These features make it a valuable compound for specific synthetic and research applications .
Properties
Molecular Formula |
C13H17BrO2 |
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Molecular Weight |
285.18 g/mol |
IUPAC Name |
2-(4-bromo-2,6-dimethylphenoxy)oxane |
InChI |
InChI=1S/C13H17BrO2/c1-9-7-11(14)8-10(2)13(9)16-12-5-3-4-6-15-12/h7-8,12H,3-6H2,1-2H3 |
InChI Key |
MXBGAOAPILJORB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1OC2CCCCO2)C)Br |
Origin of Product |
United States |
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